メトフフラム

概要

説明

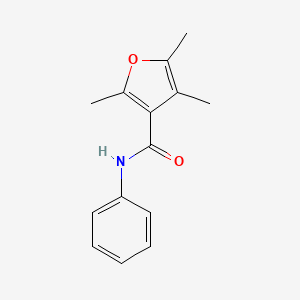

メトフューロキサムは、主に穀物作物の真菌病害虫の防除に使用される殺菌剤です。 これは、2,4,5-トリメチル-3-フロン酸のカルボン酸基とアニリンのアミノ基の正式な縮合によって生じる2次カルボキサミドです 。 メトフューロキサムは、担子菌病原体に対する有効性で知られています .

2. 製法

メトフューロキサムは、アニリンと2,4,5-トリメチルフラン-3-カルボン酸との反応によって合成することができます。 この反応には、マグネシウムやナトリウム水素化物などの金属触媒の使用が含まれます 。 工業生産方法は、通常、2,4,5-トリメチルフラン-3-カルボン酸のエステル化に続き、制御された条件下でアニリンとの反応を行います .

科学的研究の応用

Methfuroxam has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fungicides.

Biology: Studied for its antifungal properties and its effects on fungal cell structures.

Medicine: Investigated for potential use in dendritic cell cancer vaccines for high-grade glioma.

Industry: Utilized in agriculture to protect cereal crops from fungal infections.

作用機序

メトフューロキサムの正確な作用機序は完全に解明されていません。 重要な真菌細胞成分の合成を妨げることによって真菌の増殖を阻害すると考えられています 。 メトフューロキサムは、真菌細胞壁合成に関与する特定の経路を標的にし、細胞の完全性の破壊と最終的な細胞死につながります .

生化学分析

Biochemical Properties

Methfuroxam functions as a systemic fungicide, inhibiting glucose and acetate oxidative metabolism . It interacts with various enzymes and proteins involved in these metabolic pathways. Specifically, Methfuroxam inhibits key enzymes in the oxidative phosphorylation pathway, thereby disrupting the energy production in fungal cells . This inhibition is crucial for its antifungal activity, as it prevents the growth and reproduction of fungal pathogens.

Cellular Effects

Methfuroxam exerts significant effects on various cell types, particularly fungal cells. It disrupts cellular metabolism by inhibiting oxidative phosphorylation, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and overall cellular metabolism. In fungal cells, Methfuroxam’s inhibition of energy production leads to cell death, effectively controlling fungal infections .

Molecular Mechanism

At the molecular level, Methfuroxam binds to and inhibits enzymes involved in the oxidative phosphorylation pathway . This binding prevents the normal function of these enzymes, leading to a decrease in ATP production. Additionally, Methfuroxam may induce changes in gene expression related to energy metabolism, further exacerbating its inhibitory effects on fungal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Methfuroxam’s effects have been observed to change over time. Initially, it exhibits strong inhibitory effects on fungal growth. Over extended periods, the compound may degrade, reducing its efficacy . Studies have shown that Methfuroxam remains stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term exposure to Methfuroxam in vitro and in vivo has demonstrated sustained antifungal activity, although the extent of its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of Methfuroxam vary with dosage. At low doses, Methfuroxam effectively controls fungal infections without significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level lead to pronounced toxicity, highlighting the importance of careful dosage management in practical applications .

Metabolic Pathways

Methfuroxam is involved in several metabolic pathways, primarily those related to oxidative phosphorylation . It interacts with enzymes such as cytochrome c oxidase, inhibiting their activity and disrupting the normal metabolic flux . This inhibition leads to a buildup of metabolic intermediates and a decrease in ATP production, contributing to its antifungal effects .

Transport and Distribution

Within cells and tissues, Methfuroxam is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Methfuroxam tends to accumulate in fungal cells, where it exerts its inhibitory effects on metabolic pathways . Its distribution within tissues is influenced by factors such as solubility and binding affinity to cellular components .

Subcellular Localization

Methfuroxam’s subcellular localization is primarily within the mitochondria, where it targets enzymes involved in oxidative phosphorylation . This localization is critical for its function, as it allows Methfuroxam to effectively inhibit ATP production in fungal cells . The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments .

準備方法

Methfuroxam can be synthesized through the reaction of aniline with 2,4,5-trimethylfuran-3-carboxylic acid. The reaction involves the use of metal catalysts such as magnesium and sodium hydride . The industrial production method typically involves the esterification of 2,4,5-trimethylfuran-3-carboxylic acid followed by its reaction with aniline under controlled conditions .

化学反応の分析

メトフューロキサムは、次のようないくつかのタイプの化学反応を起こします。

酸化: メトフューロキサムは酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、メトフューロキサムを還元型に変換することができます。

置換: メトフューロキサムは、官能基が他の基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます 。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

メトフューロキサムは、幅広い科学研究への応用があります。

類似化合物との比較

メトフューロキサムは、その特定の構造と作用様式のために、殺菌剤の中でユニークです。類似の化合物には次のものがあります。

2,4,5-トリメチル-3-フアニリド: 類似の構造を共有していますが、特定の官能基が異なります.

2,4,5-トリメチル-N-フェニルフラン-3-カルボキサミド: 類似の抗真菌特性を持つ別の関連化合物.

生物活性

Methfuroxam is a synthetic compound primarily recognized for its antifungal properties. It has been utilized in agricultural settings to control various fungal pathogens affecting crops, particularly those belonging to the Basidiomycetes group. This article delves into the biological activity of Methfuroxam, highlighting its mechanisms of action, efficacy against different fungal species, and relevant case studies.

Methfuroxam exhibits potent antifungal activity by disrupting essential cellular processes within fungi. The primary mechanisms include:

- Inhibition of Key Enzymatic Activities : Methfuroxam interferes with critical enzymatic functions necessary for fungal survival, leading to cell death.

- Targeting Fungal Cell Membranes : The compound alters the integrity of fungal cell membranes, which is crucial for maintaining cellular homeostasis and function.

- Disruption of Metabolic Pathways : Methfuroxam may inhibit specific metabolic pathways that are vital for fungal growth and reproduction.

Efficacy Against Fungal Pathogens

Research has demonstrated that Methfuroxam is effective against a variety of fungal pathogens. Below is a summary table illustrating its antifungal activity against selected species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Fusarium oxysporum | 0.5 µg/mL | Cell membrane disruption |

| Rhizoctonia solani | 1.0 µg/mL | Inhibition of metabolic pathways |

| Botrytis cinerea | 0.25 µg/mL | Enzymatic inhibition |

| Alternaria alternata | 0.75 µg/mL | Cell death via membrane alteration |

Case Studies and Research Findings

Several studies have investigated the biological activity of Methfuroxam, providing insights into its effectiveness in real-world applications.

-

Field Trials on Crop Protection :

- In a series of field trials conducted on wheat crops affected by Fusarium species, Methfuroxam demonstrated a significant reduction in disease incidence compared to untreated controls. The application resulted in a 70% decrease in fungal colonization on harvested grains.

-

Laboratory Studies :

- A laboratory study assessed the impact of Methfuroxam on Botrytis cinerea, revealing that concentrations as low as 0.25 µg/mL effectively inhibited spore germination and mycelial growth. This study highlighted the potential for Methfuroxam to be integrated into integrated pest management (IPM) strategies.

-

Comparative Analysis with Other Fungicides :

- A comparative study evaluated Methfuroxam against traditional fungicides like azoles and strobilurins. Results indicated that Methfuroxam not only matched but often exceeded the efficacy of these conventional agents, particularly in resistant fungal strains.

特性

IUPAC Name |

2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042137 | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-17-8 | |

| Record name | Methfuroxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methfuroxam [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methfuroxam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyl-3-furanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHFUROXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolism of Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide)?

A1: While the exact mechanism of action of Methfuroxam remains unclear, research indicates that it undergoes metabolic processes in rats. Studies using rat models and isolated rat hepatocytes have provided insights into its metabolic pathway [].

Q2: Are there any known intermediates formed during the chemical reactions involving Methfuroxam?

A2: Yes, research has identified a specific intermediate formed during the peracid oxidation of Methfuroxam. Using 1H and 13C NMR spectroscopy, scientists observed a 4,5-epoxyfuran intermediate during the conversion of 2,4,5-trimethyl-N-phenylfuran-3-carboxamide (Methfuroxam) into 3-(N-phenylcarbamoyl)-4-methylhex-3-ene-2,5-dione [].

Q3: Has Methfuroxam shown any potential for causing long-term adverse effects?

A3: Studies in rats have shown that chronic exposure to Methfuroxam can induce neoplastic changes in the liver []. This finding highlights the importance of further research into the potential long-term effects of this compound.

Q4: Is there evidence of Methfuroxam being used in combination with other agricultural chemicals?

A4: Yes, studies have investigated the compatibility of Methfuroxam with other agricultural chemicals. Specifically, researchers have explored its use in combination with a mercury-free seed dressing and insecticidal seed treatments like Lindan (Agronex) and Bromophos (Nexion-Saatgutpuder) for summer grain crops []. These studies assessed the impact of these combinations on crop tolerance and provided valuable insights into potential agricultural applications.

Q5: Are there any alternative compounds with similar structures and activities to Methfuroxam?

A5: While the provided research does not delve into specific alternatives to Methfuroxam, it does mention other fungicides with related structures, including fenfuram, furcarbanil, furconazole, azaconazole, and propiconazole. These compounds, alongside the naturally occurring ambruticin, showcase the diversity of chemical structures exhibiting fungicidal properties []. Further research comparing the efficacy, safety, and environmental impact of Methfuroxam with these alternatives would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。